molecular formula C4H7N5O B083971 5-Amino-3-methyltriazole-4-carboxamide CAS No. 13091-60-6

5-Amino-3-methyltriazole-4-carboxamide

Cat. No. B083971
CAS RN: 13091-60-6
M. Wt: 141.13 g/mol
InChI Key: RYMGEGPUVUJQDL-UHFFFAOYSA-N
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Description

5-Amino-3-methyltriazole-4-carboxamide (AMTCA) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a triazole derivative that has been found to have a number of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential as a tool for studying the mechanisms of various biochemical processes.

Mechanism Of Action

The mechanism of action of 5-Amino-3-methyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including xanthine oxidase. This inhibition may be due to the ability of 5-Amino-3-methyltriazole-4-carboxamide to bind to the active site of these enzymes, preventing them from carrying out their normal functions.

Biochemical And Physiological Effects

5-Amino-3-methyltriazole-4-carboxamide has been found to have a number of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and its potential as a tool for studying the mechanisms of various biochemical processes. It has also been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

5-Amino-3-methyltriazole-4-carboxamide has a number of advantages as a tool for scientific research, including its ability to inhibit the activity of certain enzymes and its potential as a tool for studying the mechanisms of various biochemical processes. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of future directions for research on 5-Amino-3-methyltriazole-4-carboxamide, including its potential as a tool for studying the mechanisms of various biochemical processes and its potential use in the treatment of oxidative stress-related disorders. Other potential areas of research include the development of new synthesis methods for 5-Amino-3-methyltriazole-4-carboxamide and the investigation of its potential as a therapeutic agent for other diseases and conditions.

Synthesis Methods

5-Amino-3-methyltriazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with chloroacetic acid or the reaction of 5-amino-3-methyl-1H-1,2,4-triazole-4-carboxylic acid with thionyl chloride. The resulting compound can then be purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-Amino-3-methyltriazole-4-carboxamide has been used in a number of scientific research applications, including as a tool for studying the mechanisms of various biochemical processes. For example, it has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in purine metabolism. This inhibition can be used to study the role of xanthine oxidase in various physiological processes, such as inflammation and oxidative stress.

properties

CAS RN

13091-60-6

Product Name

5-Amino-3-methyltriazole-4-carboxamide

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

5-amino-3-methyltriazole-4-carboxamide

InChI

InChI=1S/C4H7N5O/c1-9-2(4(6)10)3(5)7-8-9/h5H2,1H3,(H2,6,10)

InChI Key

RYMGEGPUVUJQDL-UHFFFAOYSA-N

SMILES

CN1C(=C(N=N1)N)C(=O)N

Canonical SMILES

CN1C(=C(N=N1)N)C(=O)N

synonyms

1H-1,2,3-Triazole-5-carboxamide,4-amino-1-methyl-(7CI,8CI,9CI)

Origin of Product

United States

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